L-Glutamic acid, 4-cyclopentylidene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamic acid, 4-cyclopentylidene- is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various metabolic processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, 4-cyclopentylidene- typically involves the modification of the L-glutamic acid molecule. One common method includes the introduction of a cyclopentylidene group to the glutamic acid backbone. This can be achieved through a series of chemical reactions, including esterification, cyclization, and subsequent deprotection steps. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of L-Glutamic acid, 4-cyclopentylidene- may involve fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the compound in large quantities, which can then be purified through various downstream processing techniques. The optimization of fermentation conditions, such as pH, temperature, and nutrient supply, is crucial for maximizing yield.
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, 4-cyclopentylidene- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols; electrophiles like alkyl halides; often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives, depending on the nucleophile or electrophile involved.
Scientific Research Applications
L-Glutamic acid, 4-cyclopentylidene- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Studied for its role in metabolic processes and potential as a biochemical probe to investigate enzyme functions and interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent or as a precursor for developing new pharmaceuticals.
Industry: Utilized in the production of biodegradable polymers and other materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of L-Glutamic acid, 4-cyclopentylidene- involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing the function of these proteins. Additionally, it may participate in various metabolic pathways, contributing to the synthesis or degradation of other biomolecules.
Comparison with Similar Compounds
Similar Compounds
L-Glutamic acid diethyl ester hydrochloride: A derivative of L-glutamic acid with ester groups, used in peptide synthesis and other chemical applications.
L-Glutamic acid based dendritic lipopeptide oligomers: Complex molecules used in drug delivery and other biomedical applications.
Uniqueness
L-Glutamic acid, 4-cyclopentylidene- stands out due to its cyclopentylidene group, which imparts unique structural and chemical properties. This modification can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable tool in various research and industrial applications.
Properties
CAS No. |
213778-21-3 |
---|---|
Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(2S)-2-amino-4-cyclopentylidenepentanedioic acid |
InChI |
InChI=1S/C10H15NO4/c11-8(10(14)15)5-7(9(12)13)6-3-1-2-4-6/h8H,1-5,11H2,(H,12,13)(H,14,15)/t8-/m0/s1 |
InChI Key |
PJQRHOIDKSEWFE-QMMMGPOBSA-N |
Isomeric SMILES |
C1CCC(=C(C[C@@H](C(=O)O)N)C(=O)O)C1 |
Canonical SMILES |
C1CCC(=C(CC(C(=O)O)N)C(=O)O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.